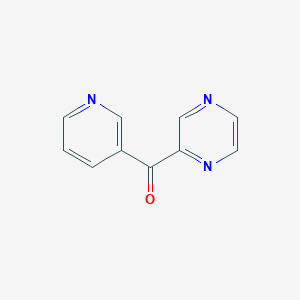

Pyrazin-2-yl(pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazin-2-yl(pyridin-3-yl)methanone is a chemical compound with the molecular formula C11 H8 N2 O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone involves the use of transition metals to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This process is efficient and can be performed under mild conditions .Molecular Structure Analysis

The molecular structure of Pyrazin-2-yl(pyridin-3-yl)methanone is characterized by a pyrazine ring attached to a pyridine ring via a methanone group . This structure is important for its chemical properties and potential applications.Chemical Reactions Analysis

Pyrazin-2-yl(pyridin-3-yl)methanone undergoes various chemical reactions. For instance, it can be synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .Physical And Chemical Properties Analysis

Pyrazin-2-yl(pyridin-3-yl)methanone has a molecular weight of 185.18 . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique

Pharmaceutical Intermediates

Pyrazin-2-yl(pyridin-3-yl)methanone compounds are significant as pharmaceutical intermediates, particularly the pyridin-2-yl-methanone motifs . They are extensively used in the synthesis of various aromatic ketones, which are crucial in the development of numerous therapeutic agents.

Anti-Tubercular Agents

These compounds have been explored for their potential as anti-tubercular agents. Novel derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra, showing significant inhibitory concentrations (IC50) in the low micromolar range . This indicates their potential in creating more effective treatments for tuberculosis.

Catalysis in Organic Synthesis

In organic synthesis, Pyrazin-2-yl(pyridin-3-yl)methanone derivatives are used as catalysts. An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been developed, which involves a direct Csp3-H oxidation approach with water under mild conditions . This method provides a greener alternative to traditional oxidation processes that use hazardous oxidants.

Water-Involving Oxidation Reactions

The compounds are involved in water-involving oxidation reactions, providing new insights into such processes. Controlled experiments indicate that water participates in the oxidation process and is the single oxygen source in this transformation .

Drug Development and ADMET Analysis

Pyrazin-2-yl(pyridin-3-yl)methanone derivatives have been analyzed for their ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics using computational tools like SwissADME and ADMETlab 2 servers. This helps in identifying the safest and most promising drug candidates early in the drug development process .

Medicinal Chemistry

These compounds are also pivotal in expanding the frontiers of contemporary medicinal chemistry. They serve as building blocks for the synthesis of complex molecules that could potentially be used in the development of new medications .

Mécanisme D'action

Target of Action

It’s known that aromatic ketones, such as pyrazin-2-yl(pyridin-3-yl)methanone, are important pharmaceutical intermediates .

Mode of Action

Pyrazin-2-yl(pyridin-3-yl)methanone is synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by transition metals . The oxidation of Csp3-H is a key step in the synthesis of aromatic ketones .

Biochemical Pathways

The compound is involved in the synthesis of aromatic ketones, which play a crucial role in various biochemical reactions .

Pharmacokinetics

The compound has a predicted boiling point of 3560±270 °C and a predicted density of 1257±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

As an aromatic ketone, it likely participates in various biochemical reactions and could potentially influence cellular processes .

Action Environment

The synthesis of this compound involves a copper-catalyzed reaction with water under mild conditions , suggesting that factors such as temperature and the presence of water and copper could potentially influence its action.

Propriétés

IUPAC Name |

pyrazin-2-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-6-8)9-7-12-4-5-13-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONJEIYQIFJXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazin-2-yl(pyridin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2858020.png)

![1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2858023.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858024.png)

![4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride](/img/structure/B2858031.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2858039.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2858041.png)

![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2858042.png)